N,N-Diethyl-1-phenylmethanesulfonimidoamide
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Overview
Description
N,N-Diethyl-1-phenylmethanesulfonimidoamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its unique chemical structure, which includes a phenyl group, a methanesulfonimido group, and two ethyl groups attached to the nitrogen atom. It has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1-phenylmethanesulfonimidoamide typically involves the reaction of diethylamine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhCH2SO2Cl+(C2H5)2NH→PhCH2SO2N(C2H5)2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1-phenylmethanesulfonimidoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonimido group to a sulfonamide group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,N-Diethyl-1-phenylmethanesulfonimidoamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-phenylmethanesulfonimidoamide involves its interaction with specific molecular targets. The sulfonimido group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Another sulfonamide with similar structural features.
N,N-Diethyl-p-phenylenediamine: Known for its use in colorimetric assays.
N,N-Dimethyl-1-phenylmethanesulfonimidoamide: A structurally related compound with different substituents.
Uniqueness: N,N-Diethyl-1-phenylmethanesulfonimidoamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61884-10-4 |
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Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
N-(benzylsulfonimidoyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H18N2OS/c1-3-13(4-2)15(12,14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
SBAVEFSVYSDKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=N)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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